molecular formula C10H9ClO3 B6246017 4-chloro-2-(prop-2-en-1-yloxy)benzoic acid CAS No. 5107-00-6

4-chloro-2-(prop-2-en-1-yloxy)benzoic acid

Cat. No.: B6246017
CAS No.: 5107-00-6
M. Wt: 212.63 g/mol
InChI Key: ULENZBGIJCMPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(prop-2-en-1-yloxy)benzoic acid (molecular formula: C₁₀H₉ClO₃) is a substituted benzoic acid derivative featuring a chloro group at the 4-position and a propenyloxy (allyloxy) group at the 2-position of the aromatic ring (SMILES: C=CCOC₁=C(C=CC(=C₁)Cl)C(=O)O) . Its structure combines electrophilic (chloro) and hydrophobic (propenyloxy) moieties, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-chloro-2-prop-2-enoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULENZBGIJCMPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-00-6
Record name 4-chloro-2-(prop-2-en-1-yloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(prop-2-en-1-yloxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with allyl alcohol in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(prop-2-en-1-yloxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 4-chloro-2-(prop-2-en-1-yloxy)benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of 4-chloro-2-(prop-2-en-1-yloxy)benzaldehyde or this compound.

    Reduction: Formation of 4-chloro-2-(prop-2-en-1-yloxy)benzyl alcohol.

Scientific Research Applications

4-chloro-2-(prop-2-en-1-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(prop-2-en-1-yloxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

The following analysis compares 4-chloro-2-(prop-2-en-1-yloxy)benzoic acid with structurally or functionally analogous chloro-benzoic acid derivatives, emphasizing substituent effects, biological activities, and pharmacological profiles.

TRPM4 Ion Channel Inhibitors

Key compounds include:

Compound Name Substituents Biological Activity Potency/Selectivity References
CBA
(4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid
2-(2-Chlorophenoxy)acetamido TRPM4 inhibition (human-specific) IC₅₀ ~1.2 µM; No activity on TRPM5, TRPM7, TRPM8, or voltage-gated K⁺ channels
NBA
(4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid)
2-(1-Naphthyloxy)acetamido TRPM4 inhibition (human and mouse) IC₅₀ ~0.8 µM; Used in Cryo-EM studies due to improved electron density with iodinated analog (IBA)
LBA
(4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid)
2-(4-Chloro-2-methylphenoxy)propanamido TRPM4 inhibition Moderate potency; Structural optimization of CBA
This compound 2-Propenyloxy Unknown TRPM4 activity N/A

Key Differences :

  • Substituent Impact: The propenyloxy group in the target compound lacks the acetamido linker present in CBA, NBA, and LBA, which is critical for TRPM4 binding . The naphthyloxy (NBA) and chlorophenoxy (CBA) groups enhance hydrophobic interactions with TRPM4’s binding pocket, whereas the propenyloxy group may confer distinct steric or electronic properties .
  • Species Specificity : NBA inhibits both human and mouse TRPM4, unlike CBA, which is human-specific . This suggests substituent-dependent species selectivity.
Antibacterial Hydrazone Derivatives

Chloro-benzoic acids functionalized with hydrazone groups exhibit antibacterial activity, as seen in:

Compound Name Substituents Biological Activity Potency References
4-Chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic acid 2-Hydrazinyl with diketone Antibacterial (in vitro) Moderate activity against E. coli and S. aureus
This compound 2-Propenyloxy Unknown antibacterial activity N/A

Key Differences :

Key Differences :

  • Sulfamoyl vs. Propenyloxy : Sulfamoyl groups (e.g., in ) introduce hydrogen-bonding capacity, unlike the ether-linked propenyloxy group.

Biological Activity

4-Chloro-2-(prop-2-en-1-yloxy)benzoic acid is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro substituent and an allyloxy group, which contribute to its biological properties. The compound can be represented as follows:

C10H9ClO3\text{C}_10\text{H}_9\text{ClO}_3

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays indicated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone of 25 mm against Staphylococcus aureus and 20 mm against Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus25
Escherichia coli20
Bacillus cereus22

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it may inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: MCF-7 Cell Line
In a study, MCF-7 cells treated with varying concentrations of this compound exhibited a dose-dependent decrease in viability:

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Induction of Oxidative Stress : It can increase reactive oxygen species (ROS), leading to oxidative damage in target cells.
  • Modulation of Signaling Pathways : The compound has been shown to affect various signaling pathways, including those involved in apoptosis and cell survival.

Pharmacokinetics

Pharmacokinetic studies indicate that after administration, the compound reaches peak plasma concentration within approximately 30 minutes. The elimination half-life has been reported to be around 4 hours, suggesting a moderate duration of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.